[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride
Overview
Description
[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H16N2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry due to its ability to explore pharmacophore space efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its pyrrolidine ring is particularly valuable for creating compounds with specific stereochemistry .
Biology: In biological research, this compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, making it useful in both research and therapeutic contexts .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Compared to these similar compounds, [4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure allows it to interact with different biological targets and exhibit distinct pharmacological properties .
Properties
IUPAC Name |
2-(4-aminophenyl)-1-pyrrolidin-1-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14;/h3-6H,1-2,7-9,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUOOGIGYKKJCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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